An In-depth Technical Guide to 1-(2-Hydroxyethyl)-3-methylimidazolium chloride (CAS: 61755-34-8) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-(2-Hydroxyethyl)-3-methylimidazolium chloride (CAS: 61755-34-8) for Researchers and Drug Development Professionals
An Overview of a Versatile Imidazolium Salt for Pharmaceutical Applications
This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, a functionalized ionic liquid with growing interest in the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications, with a focus on its role as a pharmaceutical excipient and antimicrobial agent.
Chemical and Physical Properties
1-(2-Hydroxyethyl)-3-methylimidazolium chloride, also known as [HOEMIM][Cl], is a hydrophilic ionic liquid characterized by a hydroxyl group on the ethyl side chain of the imidazolium cation. This functional group imparts unique properties, including increased hydrogen bonding capabilities, which can be advantageous in various pharmaceutical formulations.
Table 1: Physicochemical Properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride [1][2]
| Property | Value |
| CAS Number | 61755-34-8 |
| Molecular Formula | C6H11ClN2O |
| Molecular Weight | 162.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 83 °C |
| Purity | >98.0% (HPLC) |
Spectroscopic Data:
The structural integrity of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
| Technique | Data |
| ¹H NMR | Referenced against similar imidazolium salts, the expected chemical shifts are: δ (ppm): ~9.0 (s, 1H, NCHN), ~7.6-7.7 (d, 2H, NCHCHN), ~4.3 (t, 2H, N-CH2), ~3.9 (s, 3H, N-CH3), ~3.8 (t, 2H, CH2-OH). |
| ¹³C NMR | Expected chemical shifts are: δ (ppm): ~137 (NCHN), ~123 (NCH), ~122 (NCH), ~60 (CH2-OH), ~52 (N-CH2), ~36 (N-CH3). |
| FTIR (cm⁻¹) | Key vibrational bands include: ~3400 (O-H stretch), ~3150 & ~3100 (C-H stretch, aromatic), ~2960 & ~2880 (C-H stretch, aliphatic), ~1570 & ~1170 (imidazolium ring vibrations).[3] |
| Mass Spectrometry (ESI+) | The cationic component is observed at m/z ~127.1, corresponding to the [C6H11N2O]⁺ ion.[4] |
Synthesis
A common and straightforward method for the synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is the quaternization of 1-methylimidazole with 2-chloroethanol.
Experimental Protocol: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
This protocol is adapted from established literature procedures for the synthesis of imidazolium-based ionic liquids.[5]
Materials:
-
1-methylimidazole
-
2-chloroethanol
-
Acetonitrile (or other suitable solvent)
-
Ethyl acetate (for washing)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.
-
Add 2-chloroethanol (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, a viscous oil or solid, is then washed multiple times with ethyl acetate to remove any unreacted starting materials.
-
Dry the purified product under high vacuum to yield 1-(2-Hydroxyethyl)-3-methylimidazolium chloride as a white or off-white solid.
Diagram 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride
Caption: Reaction scheme for the synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.
Applications in Drug Development
The unique properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride make it a promising candidate for several applications in drug development.
Antimicrobial Activity
Imidazolium-based ionic liquids are known for their antimicrobial properties. 1-(2-Hydroxyethyl)-3-methylimidazolium chloride has demonstrated activity against a range of human pathogens.[1]
Mechanism of Action: The primary mechanism of antimicrobial action for imidazolium ionic liquids is believed to be the disruption of the bacterial cell membrane. The cationic imidazolium headgroup interacts with the negatively charged components of the cell membrane, while the alkyl side chains can insert into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Diagram 2: Proposed Antimicrobial Mechanism of Action
Caption: General mechanism of bacterial cell membrane disruption by imidazolium cations.
Table 3: Antimicrobial Activity of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride [6]
| Microorganism | Minimal Inhibitory Concentration (MIC) (mM) |
| Escherichia coli | 60 - 125 |
| Aeromonas hydrophila | 60 - 125 |
| Listeria monocytogenes | 60 - 125 |
| Salmonella enterica | 60 - 125 |
Pharmaceutical Excipient for Solubility Enhancement
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[7] Ionic liquids, including 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, can act as effective solvents or co-solvents to enhance the solubility of poorly soluble drugs. The hydroxyl group can form hydrogen bonds with APIs, aiding in their dissolution.
While specific quantitative data for the solubility enhancement of various APIs by 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is an area of ongoing research, the general principle involves disrupting the crystal lattice of the drug and establishing favorable interactions between the ionic liquid and the drug molecules.
Experimental Protocol: Evaluation of API Solubility Enhancement
This protocol outlines a general procedure to determine the extent of solubility enhancement of a poorly soluble drug.
Materials:
-
Poorly soluble API
-
1-(2-Hydroxyethyl)-3-methylimidazolium chloride
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Vials
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Prepare a series of solutions of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride in the desired buffer at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of the poorly soluble API to each vial containing the ionic liquid solutions and a control (buffer only).
-
Securely cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Quantify the concentration of the dissolved API in the supernatant using a validated HPLC or UV-Vis method.
-
Compare the solubility of the API in the ionic liquid solutions to that in the control buffer to determine the fold increase in solubility.
Diagram 3: Workflow for API Solubility Enhancement Study
Caption: Experimental workflow for assessing API solubility enhancement.
Transdermal Drug Delivery
The ability of certain ionic liquids to act as skin penetration enhancers is a promising area of research for transdermal drug delivery.[8] While specific studies on 1-(2-Hydroxyethyl)-3-methylimidazolium chloride for this application are emerging, its properties suggest potential. The mechanism is thought to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules. The hydroxyl group may also interact with the skin's surface, further facilitating this process.
Toxicology and Safety
The toxicological profile of any new excipient is of paramount importance. For imidazolium-based ionic liquids, toxicity is often related to the length of the alkyl chain, with longer chains generally exhibiting greater toxicity. The relatively short ethyl group in 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, along with the hydrophilic hydroxyl group, is expected to result in lower toxicity compared to its long-chain alkyl counterparts.
However, as with any chemical, appropriate safety precautions should be taken. It is classified as harmful if swallowed and causes serious eye irritation.[2] Comprehensive in vitro and in vivo toxicological studies are necessary to fully establish its safety profile for pharmaceutical use. Studies on similar short-chain imidazolium ionic liquids on human cell lines have been conducted, and their findings can serve as a preliminary guide.[9]
Table 4: Hazard Identification [2]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H319 | Causes serious eye irritation |
Conclusion
1-(2-Hydroxyethyl)-3-methylimidazolium chloride is a versatile ionic liquid with a range of properties that make it an attractive candidate for various applications in drug development. Its utility as an antimicrobial agent and its potential as a pharmaceutical excipient for enhancing the solubility and transdermal delivery of poorly soluble drugs are particularly noteworthy. Further research into its specific interactions with a wider range of APIs and comprehensive toxicological evaluations will be crucial in realizing its full potential in pharmaceutical formulations. This guide provides a foundational understanding for researchers and scientists looking to explore the applications of this promising imidazolium salt.
References
- 1. roco.global [roco.global]
- 2. 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | C6H11ClN2O | CID 11499271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2-Hydroxyethyl)-3-methylimidazolium | C6H11N2O+ | CID 11184839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-microbial potencies of 1-(2-hydroxyethyl)-3-alkylimidazolium chloride ionic liquids: microbial viabilities at different ionic liquids concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
